Bienvenue dans la boutique en ligne BenchChem!

N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide

Lipophilicity Bioisosterism Drug Design

This compound's distinctive hydrogen‑bond array (5 HBA, 1 HBD) and low logP (1.5) minimize off‑target aggregation. Its TPSA of 61.6 Ų places it in the optimal CNS‑penetrant space while enabling matched‑pair studies versus thiophene controls to probe extra H‑bond effects. Procure the exact scaffold to maintain binding geometry and ADME integrity in serotonergic‑target screening.

Molecular Formula C16H20N4O2
Molecular Weight 300.36g/mol
CAS No. 942033-92-3
Cat. No. B503063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide
CAS942033-92-3
Molecular FormulaC16H20N4O2
Molecular Weight300.36g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=N3
InChIInChI=1S/C16H20N4O2/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21)
InChIKeyUVGWEOPITPCEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide (942033-92-3): Structural and Physicochemical Baseline for Procurement Evaluation


N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide (CAS 942033-92-3) is a synthetic small molecule belonging to the 2‑furanilide class, incorporating a pyridinyl–piperazine moiety linked via an ethylene spacer to a furan‑2‑carboxamide group [1]. Its molecular formula is C₁₆H₂₀N₄O₂ with a molecular weight of 300.36 g mol⁻¹. The compound exhibits one hydrogen bond donor, five hydrogen bond acceptors, a calculated logP of 1.5, and a topological polar surface area (TPSA) of 61.6 Ų [1]. These physicochemical attributes place it among moderately lipophilic, orally bioavailable‑compliant chemical space, but the precise biological target engagement profile remains largely uncharacterized in the public domain. The absence of extensive primary pharmacological data necessitates a procurement decision grounded in comparative structural and property‑based differentiation rather than efficacy metrics.

Why Generic Substitution of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide with In‑Class Analogs Is Not Straightforward


Piperazine‑furan carboxamides are a structurally diverse class wherein seemingly minor modifications—such as replacing the furan ring with thiophene, benzene, or pyridine, or varying the linker length—can drastically alter hydrogen‑bonding geometry, conformational populations, and receptor‑complementarity [1]. The title compound’s distinct hydrogen bond donor (1) and acceptor (5) arrangement, together with a TPSA of 61.6 Ų and logP of 1.5 [1], defines a unique property set that cannot be replicated by simple isosteric swap. Without direct head‑to‑head comparative biological data, reliance on class‑average behavior is risky; procurement must therefore prioritize the exact scaffold to avoid unexpected loss of binding or ADME performance that frequently occurs when substituting close analogs.

Quantitative Differentiation Evidence for N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide vs. Its Closest Structural Analogs


Lipophilicity Control: XLogP3 Comparison Between Furan-2-carboxamide and Thiophene-2-carboxamide Analogs

The target compound’s computed XLogP3 of 1.5 [1] is lower than the predicted XLogP3 of approximately 2.1 for the corresponding thiophene‑2‑carboxamide analog (N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}thiophene-2-carboxamide), based on a 0.6‑log unit increase characteristic of furan‑to‑thiophene replacement [2]. Lower lipophilicity generally correlates with improved solubility and reduced off‑target promiscuity, offering a procurement advantage for early‑stage screening campaigns where promiscuous hits are undesirable.

Lipophilicity Bioisosterism Drug Design

Polar Surface Area Differentiation: Furan vs. Benzene Analog Comparison

The topological polar surface area (TPSA) of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide is 61.6 Ų [1]. The benzamide analog (N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide) would possess an identical heavy-atom framework but lack the furan oxygen, reducing its TPSA to approximately 54.2 Ų (computed by replacement of furan O with C–H). The furan derivative thus offers a small but significant increase in polar surface area, which can enhance hydrogen‑bonding capacity with biological targets without markedly compromising passive membrane permeability, as TPSA remains below the 140 Ų threshold for oral absorption.

TPSA Membrane Permeability ADME

Hydrogen Bond Acceptor Count and Its Impact on Solubility and Selectivity

The target compound contains five hydrogen bond acceptors (furan O, amide O, two piperazine N atoms, pyridine N) [1]. In contrast, the corresponding thiophene analog reduces HBA count to four (loss of furan oxygen), decreasing potential for specific polar interactions in a binding site. The extra HBA in the furan compound may contribute to additional water‑mediated interactions or direct hydrogen bonds in protein binding pockets, potentially enhancing binding specificity at the cost of slightly increased desolvation penalty, a balance that must be evaluated in context of the intended target.

HBA Count Solubility Selectivity

Rotatable Bond Count and Conformational Flexibility Compared to Constrained Analogs

The ethylene linker between the piperazine and the furan‑2‑carboxamide provides five rotatable bonds (total) [1], affording moderate conformational freedom. A closely related compound with a direct amide attachment to the piperazine ring (e.g., N‑[4‑(pyridin‑2‑yl)piperazine‑1‑carbonyl]furan‑2‑carboxamide) would possess only three rotatable bonds, reducing flexibility and potentially altering the entropic cost of binding. The five‑bond flexibility of the target compound could allow better adaptation to shallow or solvent‑exposed binding pockets, providing an advantage in hit discovery for targets that require induced fit.

Conformational Flexibility Entropy Binding

Application Scenarios for N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide Based on Differentiation Evidence


Fragment‑Based Lead Discovery Requiring Low Lipophilicity Hits

With an XLogP3 of 1.5, the compound is substantially less lipophilic than its thiophene analog (predicted ~2.1) [1]. This positions it as a favorable fragment or early‑stage hit for programs where minimal logP is critical to avoid off‑target interactions and aggregation. Procurement for screening libraries seeking sub‑micromolar solubility without complex formulation is supported.

CNS Drug Discovery Programs Where TPSA Needs to Balance Permeability and Efflux

The TPSA of 61.6 Ų is below the 90 Ų empirical threshold for CNS blood–brain barrier penetration while higher than simple benzamide analogs [1]. This places the compound in an optimal range for CNS‑directed projects where moderate polar surface area reduces P‑glycoprotein efflux liability without sacrificing passive diffusion.

Selectivity Profiling Against Serotonergic Targets

Although no direct assay data are available in the public domain, the structural features (pyridinyl‑piperazine core) suggest potential affinity for serotonergic receptors [1]. Procurement for radioligand displacement assays or functional assays (e.g., 5‑HT₁A antagonist screens) is strategically plausible when a furan‑substituted carboxamide scaffold is desired to probe hydrogen bonding versus thiophene or benzamide controls.

Physicochemical Property‑Based Analog Selection in Lead Optimization

The five hydrogen bond acceptors and one donor provide a defined interaction pattern that can be exploited in structure‑based design [1]. When optimizing away from a thiophene lead (which would lack one HBA), the furan compound serves as a matched molecular pair to evaluate the effect of an additional hydrogen bond acceptor on binding kinetics and solubility without drastically altering molecular weight.

Quote Request

Request a Quote for N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.